2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C9H9N5 and its molecular weight is 187.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives are generally reported as inhibitors of cyclin-dependent kinases (cdks) involved in cell proliferation .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives interact with their targets, such as cdks, to inhibit their function .
Biochemical Pathways
Given its potential role as a cdk inhibitor, it may affect cell cycle regulation and proliferation pathways .
Result of Action
As a potential cdk inhibitor, it may lead to the inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tropomyosin receptor kinases (Trks), which are transmembrane receptor tyrosine kinases involved in cellular signaling pathways . By inhibiting these kinases, this compound can modulate cellular responses and potentially inhibit the growth of cancer cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with tropomyosin receptor kinases can lead to alterations in cell signaling, which in turn affects gene expression and cellular metabolism . These changes can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as tropomyosin receptor kinases by binding to their active sites, thereby preventing their normal function . This inhibition can lead to changes in gene expression and cellular responses, ultimately affecting cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but it can undergo degradation under certain conditions . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and improve its therapeutic potential.
Properties
IUPAC Name |
2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-5-3-6(2)14-9(12-5)7(4-10)8(11)13-14/h3H,1-2H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGXFWZFLDFTSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)N)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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